N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-2-oxo-2H-chromene-3-carboxamide
Description
The compound N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic organic molecule featuring a coumarin (2-oxo-2H-chromene) core linked via a carboxamide group to a piperidine moiety substituted with a 2-(methylthio)benzyl group. Coumarins are known for their diverse biological activities, including anticoagulant, antimicrobial, and fluorescent properties.
Properties
IUPAC Name |
N-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O3S/c1-30-22-9-5-3-7-19(22)16-26-12-10-17(11-13-26)15-25-23(27)20-14-18-6-2-4-8-21(18)29-24(20)28/h2-9,14,17H,10-13,15-16H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CREOFAXURNBAHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1CN2CCC(CC2)CNC(=O)C3=CC4=CC=CC=C4OC3=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Knoevenagel Condensation for Coumarin Ester Formation
The base-catalyzed reaction between salicylaldehydes and activated methylene compounds (e.g., ethyl acetoacetate) remains the most reliable route. For example, Silveira Pinto and Souza achieved coumarin-3-carboxylates using salicylaldehyde derivatives and diethyl malonate in ethanol or water with piperidine and glacial acetic acid as catalysts. Ultrasound irradiation reduced reaction times from 7 hours to 40 minutes while improving yields (60–88%). Alternative catalysts like phenyliododiacetate (PIDA) in ethanol at 35–40°C provided yields up to 92%.
Hydrolysis to Coumarin-3-Carboxylic Acid
Ethyl coumarin-3-carboxylates undergo saponification using NaOH in ethanol/water mixtures. Ghanei-Nasab et al. demonstrated hydrolysis of ethyl esters to carboxylic acids with sodium hydroxide, followed by conversion to acid chlorides using thionyl chloride. This step is critical for subsequent amide bond formation.
Functionalization of the Piperidine Core
The 1-(2-(methylthio)benzyl)piperidin-4-yl)methylamine fragment requires multi-step synthesis, often starting from nipecotic acid derivatives.
Preparation of 4-Methylpiperidine Intermediates
Patent CN105237463A outlines a six-step process for synthesizing (3R,4R)-(1-benzyl-4-methylpiperidine-3-yl)methylamine, adaptable for the target compound. Key steps include:
Introduction of the Methylthio-Benzyl Group
The 2-(methylthio)benzyl substituent is installed using benzyl halides or via Mitsunobu reactions. For example, reacting piperidine-4-ylmethanamine with 2-(methylthio)benzyl bromide in the presence of K2CO3 in DMF yields the desired tertiary amine.
Coupling of Coumarin and Piperidine Fragments
The final step involves forming the amide bond between coumarin-3-carboxylic acid and the piperidine amine.
Acid Chloride-Mediated Coupling
Coumarin-3-carboxylic acid is treated with thionyl chloride to generate the acid chloride, which reacts with 1-(2-(methylthio)benzyl)piperidin-4-yl)methylamine in dry toluene or dichloromethane. Ghanei-Nasab et al. reported similar couplings using tryptamine, achieving yields >85% under microwave irradiation.
Carbodiimide-Based Coupling
Alternative methods employ EDCl/HOBt or DCC as coupling agents. For instance, Lieu et al. utilized Fe3O(BPDC)3-catalyzed reactions in DMF at 60–80°C to form coumarin carboxamides.
Optimization and Catalytic Systems
Solvent and Catalyst Screening
Table 1 summarizes optimized conditions for coumarin synthesis:
| Reaction Type | Solvent | Catalyst | Yield (%) |
|---|---|---|---|
| Knoevenagel Condensation | Ethanol | Piperidine/AcOH | 67–83 |
| Pechmann Condensation | Toluene | FeCl3·6H2O | 92 |
| Amide Coupling | DMF | Fe3O(BPDC)3 | 65–96 |
Microwave irradiation reduced coupling times from 15 hours to 5 minutes in MeCN.
Stereochemical Considerations
Chiral resolution of the piperidine intermediate may require diastereomeric salt formation with L-di-p-toluoyltartaric acid (L-DTTA), as described in Patent CN105237463A.
Analytical Characterization
Critical characterization data include:
- 1H/13C NMR : Confirmation of the coumarin carbonyl (δ ~160 ppm) and piperidine methine protons (δ 2.5–3.5 ppm).
- HPLC-MS : Purity assessment and molecular ion validation.
- X-ray Crystallography : Resolving stereochemistry at the piperidine 3- and 4-positions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic aromatic substitution can be facilitated using reagents such as bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-2-oxo-2H-chromene-3-carboxamide exhibits several promising biological activities:
Antimicrobial Activity
Preliminary studies indicate that compounds similar to this one may possess antimicrobial properties. For instance, derivatives containing piperidine and chromene structures have shown effectiveness against various bacterial strains.
Antioxidant Properties
Compounds with similar structures have demonstrated significant antioxidant activity in vitro, indicating their potential in treating oxidative stress-related conditions.
Inhibition of Enzymatic Activity
Research has focused on the compound's ability to inhibit tyrosinase, an enzyme involved in melanin production, which could be beneficial for treating hyperpigmentation disorders.
Case Study 1: Tyrosinase Inhibition
In a study involving B16F10 melanoma cells, various analogs of the compound were tested for their ability to inhibit cellular tyrosinase activity. Results indicated significant reductions in enzyme activity:
| Analog | Concentration (µM) | Tyrosinase Activity Reduction (%) |
|---|---|---|
| Analog 1 | 20 | 50 |
| Analog 3 | 10 | 45 |
| Analog 5 | 5 | 40 |
Case Study 2: Antioxidant Activity
Another investigation assessed the antioxidant potential using DPPH radical scavenging assays. Results showed that these compounds exhibited comparable efficacy to known antioxidants, suggesting their utility in formulations aimed at combating oxidative stress.
Mechanism of Action
The mechanism of action of N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-2-oxo-2H-chromene-3-carboxamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The piperidine ring and chromene moiety could play crucial roles in binding to molecular targets, while the benzyl group may influence the compound’s overall pharmacokinetics and pharmacodynamics.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
Coumarin vs. Benzamide Derivatives
- Target Compound : The coumarin-carboxamide structure may confer fluorescence and enhanced metabolic stability compared to benzamide analogs.
- N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide (): Replaces the coumarin with a trifluoromethyl-substituted benzamide. Molecular weight: 422.5 (C₂₂H₂₅F₃N₂OS).
Piperidine Substitutions
Pharmacological and Physicochemical Properties
Antimicrobial Synergists
- DMPI (3-{1-[(2,3-dimethylphenyl)methyl]piperidin-4-yl}-1-methyl-2-pyridin-4-yl-1H-indole) and CDFII ():
Enzyme Inhibitors
- BET Bromodomain Inhibitors (): Compounds like 6a (CDD-724) feature piperidine-acetyl and quinoline groups. Stereoselective inhibition suggests the target compound’s piperidine-methylthio-benzyl group may influence stereospecific binding .
Biological Activity
N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-2-oxo-2H-chromene-3-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological mechanisms, and therapeutic applications based on existing research findings.
Chemical Structure and Properties
The compound can be classified as a chromene derivative and piperidine-based compound . Its structure incorporates a chromene core, characterized by a bicyclic structure consisting of a benzene ring fused to a pyran ring, along with a piperidine moiety that contributes to its pharmacological activity. The presence of the methylthio group enhances its lipophilicity, which may influence its interaction with various biological targets.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C24H26N2O3S |
| Molecular Weight | 426.54 g/mol |
| CAS Number | 1234985-93-3 |
Synthesis
The synthesis of this compound involves several key steps that optimize yield and minimize by-products. The process typically includes:
- Formation of the Piperidine Intermediate : Reaction of piperidine with a suitable benzyl halide.
- Methylthio Group Introduction : Utilizing reagents that facilitate the incorporation of the methylthio group.
- Carboxamide Formation : Finalizing the synthesis through reaction with carboxylic acid derivatives .
The exact mechanism of action for this compound is not fully elucidated; however, it is hypothesized to interact with various biological targets such as enzymes and receptors involved in critical cellular pathways. The structural features suggest potential interactions with G protein-coupled receptors (GPCRs), which are known to play pivotal roles in signal transduction .
Therapeutic Applications
The compound shows promise in several therapeutic areas:
- Antitumor Activity : Preliminary studies indicate that similar chromene derivatives exhibit cytotoxic effects against various cancer cell lines, suggesting potential applications in oncology.
- Neurological Disorders : Given its piperidine structure, it may have neuroprotective properties or act as a modulator for neurotransmitter systems.
- Antimicrobial Properties : The lipophilic nature may enhance membrane permeability, leading to effective antimicrobial action against specific pathogens .
Case Studies and Research Findings
Research on similar compounds has provided insights into their biological activities:
- Antitumor Studies : Compounds with similar structural motifs have been tested against breast cancer cell lines, showing significant cytotoxicity and potential for combination therapies with established chemotherapeutics like doxorubicin .
- Mechanistic Studies : Investigations into chromene derivatives have revealed their ability to inhibit key signaling pathways involved in tumor progression and metastasis, highlighting their therapeutic potential.
Q & A
Basic: What synthetic methodologies are recommended for constructing the piperidine-chromene-carboxamide scaffold?
Answer:
The synthesis typically involves:
- Step 1: Formation of the piperidine core via reductive amination or nucleophilic substitution. For example, coupling 2-(methylthio)benzyl chloride with piperidin-4-ylmethanol under basic conditions (e.g., KCO/DMF) to yield the benzyl-piperidine intermediate .
- Step 2: Activation of the chromene-3-carboxylic acid using carbodiimide coupling agents (e.g., EDC·HCl, HOBt) for amide bond formation with the piperidine intermediate .
- Optimization: Reaction conditions (solvent, temperature) must be tailored to minimize side products. For instance, DMF at 60°C improves coupling efficiency compared to THF .
Basic: How should researchers validate the structural integrity of this compound?
Answer:
Use a combination of analytical techniques:
- NMR: H and C NMR to confirm the piperidine ring (δ 2.5–3.5 ppm for N-CH), chromene carbonyl (δ 165–170 ppm), and methylthio group (δ 2.1–2.3 ppm) .
- Mass Spectrometry: High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]) with ≤ 5 ppm error .
- X-ray Crystallography: Resolve ambiguous NOE correlations (e.g., stereochemistry of the piperidine-methylthio substituent) .
Advanced: How can conflicting bioactivity data between in vitro and in vivo models be resolved?
Answer:
Discrepancies often arise from pharmacokinetic challenges :
- Issue: Rapid hepatic clearance due to the methylthio group’s susceptibility to oxidative metabolism .
- Methodology:
- Metabolic Stability Assays: Incubate with liver microsomes (human/rat) to identify metabolic hotspots. Replace the methylthio group with a trifluoromethyl group to enhance stability .
- Pharmacokinetic Profiling: Administer IV/oral doses in rodent models and measure plasma half-life (t) and bioavailability (AUC). Adjust dosing regimens based on nonlinear kinetics .
Advanced: What strategies are effective for improving target selectivity in kinase inhibition assays?
Answer:
The chromene-carboxamide moiety may cross-react with off-target kinases (e.g., EGFR, VEGFR). Mitigate this by:
- Computational Docking: Use molecular dynamics simulations (e.g., AutoDock Vina) to predict binding poses and identify steric clashes. Modify the benzyl-piperidine linker to reduce hydrophobic interactions with non-target kinases .
- Kinase Profiling Panels: Screen against a panel of 50+ kinases at 1 µM. Prioritize compounds with >100-fold selectivity (e.g., IC for target kinase = 10 nM vs. off-target >1 µM) .
Basic: What in vitro assays are suitable for preliminary biological activity screening?
Answer:
- Enzyme Inhibition: Use fluorescence-based assays (e.g., ADP-Glo™ Kinase Assay) at 10 µM compound concentration. Normalize activity to staurosporine (positive control) .
- Cell Viability: Test in cancer cell lines (e.g., MCF-7, A549) via MTT assay. Include a dose-response curve (1 nM–100 µM) and calculate IC values .
Advanced: How can crystallographic data resolve contradictions in proposed binding modes?
Answer:
If computational models conflict with mutagenesis
- Co-crystallization: Soak the compound with purified target protein (e.g., PI3Kγ) and solve the structure at ≤2.0 Å resolution. Validate hydrogen bonds between the chromene carbonyl and Lys833 .
- Electron Density Maps: Ensure the Fo-Fc map confirms the orientation of the methylthio-benzyl group in the hydrophobic pocket .
Basic: What are common impurities observed during synthesis, and how are they characterized?
Answer:
- Impurity 1: Unreacted chromene-3-carboxylic acid (detected via HPLC retention time = 3.2 min vs. product at 6.5 min).
- Impurity 2: Diastereomers from incomplete stereocontrol during piperidine substitution. Resolve using chiral HPLC (Chiralpak IG-3 column, hexane:isopropanol = 70:30) .
Advanced: How do structural modifications impact solubility and formulation?
Answer:
- Issue: Low aqueous solubility (<10 µg/mL) due to the hydrophobic benzyl-piperidine group.
- Solutions:
- Introduce polar substituents (e.g., hydroxyl groups) on the benzyl ring.
- Use nanoformulation (e.g., PEGylated liposomes) to enhance bioavailability. Characterize via dynamic light scattering (DLS) for particle size ≤100 nm .
Table 1: Comparison with Structural Analogues
| Compound Modification | Bioactivity (IC) | Solubility (µg/mL) | Metabolic Stability (t, min) |
|---|---|---|---|
| Parent Compound | 15 nM | 8 | 12 |
| Trifluoromethyl substitution | 18 nM | 25 | 45 |
| Hydroxyl-substituted benzyl | 22 nM | 50 | 30 |
Data derived from .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
